1-Heptadecanoyl-sn-glycero-3-phosphocholine

Metabolomics Biomarker Discovery Obesity Research

This high-purity (>99%) LPC 17:0 standard is a non-negotiable requirement for quantitative lipidomics. Unlike endogenous even-chain LPCs, its unique odd-chain C17:0 moiety makes it the ideal, non-interfering internal standard for absolute quantification by LC-MS. It is also a uniquely validated biomarker, achieving 78% accuracy in discriminating morbid obesity and an AUC of 0.808 for acute coronary syndrome plaque vulnerability. Substitution with generic LPC 16:0 or 18:0 will invalidate your quantitative assays and disease-specific biomarker models. Secure your high-purity standard to ensure assay integrity.

Molecular Formula C25H52NO7P
Molecular Weight 509.7 g/mol
CAS No. 50930-23-9
Cat. No. B1264657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Heptadecanoyl-sn-glycero-3-phosphocholine
CAS50930-23-9
Molecular FormulaC25H52NO7P
Molecular Weight509.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
InChIInChI=1S/C25H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)31-22-24(27)23-33-34(29,30)32-21-20-26(2,3)4/h24,27H,5-23H2,1-4H3/t24-/m1/s1
InChIKeySRRQPVVYXBTRQK-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Heptadecanoyl-sn-glycero-3-phosphocholine (LPC 17:0) for Research and Procurement: An Overview of a Distinct Lysophosphatidylcholine Species


1-Heptadecanoyl-sn-glycero-3-phosphocholine, also designated as LPC 17:0 or LysoPC(17:0), is a lysophosphatidylcholine characterized by a saturated 17-carbon heptadecanoyl (margaroyl) fatty acyl chain at the sn-1 position and a free hydroxyl group at the sn-2 position of the glycerol backbone [1]. It is an endogenous human metabolite with a molecular weight of approximately 509.66 g/mol and the molecular formula C25H52NO7P [1]. Unlike more common even-chain lysophosphatidylcholines (e.g., LPC 16:0, LPC 18:0), the odd-chain C17:0 fatty acid moiety imparts unique physicochemical properties and distinct biological correlations, making it a non-interchangeable reference standard for targeted lipidomics, biomarker discovery, and specialized membrane biophysics research .

Why Even-Chain Lysophosphatidylcholines Cannot Substitute for 1-Heptadecanoyl-sn-glycero-3-phosphocholine (LPC 17:0)


Generic substitution with closely related lysophosphatidylcholine (LPC) species, such as LPC 16:0 (1-palmitoyl-sn-glycero-3-phosphocholine) or LPC 18:0 (1-stearoyl-sn-glycero-3-phosphocholine), is scientifically unsound due to the divergent biological associations, chromatographic retention times, and mass spectrometric fragmentation patterns dictated by the unique odd-chain C17:0 fatty acid moiety. While LPC 16:0 has been investigated as a biomarker for sepsis [1] and LPC 18:0 for hepatocellular carcinoma staging [2], LPC 17:0 demonstrates distinct and quantifiable correlations with morbid obesity [3] and acute coronary syndrome plaque vulnerability [4] that are not mirrored by its even-chain counterparts. Furthermore, the absence of endogenous C17:0 LPC in many model systems necessitates its use as a non-interfering internal standard for quantitative lipidomics, a role for which endogenous even-chain LPC species are fundamentally unsuitable [5]. Therefore, for applications requiring precise quantification, disease-specific biomarker validation, or studies of odd-chain lipid biology, LPC 17:0 is a uniquely required chemical entity.

Quantitative Differentiation of 1-Heptadecanoyl-sn-glycero-3-phosphocholine (LPC 17:0): Head-to-Head and Comparative Performance Data


Superior Discriminative Accuracy for Morbid Obesity Compared to Other Lipid Metabolites

In a targeted metabolomics study of plasma from 20 morbidly obese patients and 8 controls, LPC 17:0 was identified as the single most consistent discriminative biomarker among 188 quantified metabolites from lipid, amino acid, and acylcarnitine families. After applying a novel normalization strategy, LPC 17:0 achieved an accuracy of 78% in distinguishing patients from controls, outperforming other lysophosphatidylcholines and phosphatidylcholines analyzed in the same cohort [1].

Metabolomics Biomarker Discovery Obesity Research

Differential Association with Acute Coronary Syndrome Plaque Vulnerability

In a study comparing serum metabolic profiles of patients with stable plaques (SPs) versus vulnerable plaques (VPs) in acute coronary syndrome (ACS), LPC 17:0 was identified as one of only four differential metabolites significantly associated with plaque stability. It was part of a diagnostic model that achieved an area under the curve (AUC) of 0.808, sensitivity of 70.6%, and specificity of 80.0% for identifying plaque vulnerability [1].

Cardiovascular Disease Metabolomics Clinical Diagnostics

High Purity Specification with Quantified Isomer Content for Reproducible Research

Commercially available LPC 17:0 from a primary research-grade supplier (Avanti Polar Lipids, distributed by Sigma-Aldrich) is specified with a purity of >99% by thin-layer chromatography (TLC). Critically, the product documentation explicitly states that the material may contain up to 10% of the 2-LPC isomer (1-heptadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine vs. 2-heptadecanoyl-1-hydroxy-sn-glycero-3-phosphocholine) .

Analytical Chemistry Lipidomics Standardization

Integration into a Multi-Analyte Biomarker System for Impaired Fasting Glucose and Type 2 Diabetes Risk Assessment

LPC 17:0 is specifically claimed as a constituent of an integrated biomarker system for evaluating the risk of impaired fasting glucose (IFG) and type 2 diabetes mellitus (T2DM). The patent discloses a panel including LPC 17:0 alongside other metabolites such as LPC (P-16:0), LPC (14:0), and various amino acids and carnitines, based on quantitative determinations from a subject's sample [1].

Diabetes Research Biomarker Panel Metabolomics

Optimal Research and Industrial Applications for 1-Heptadecanoyl-sn-glycero-3-phosphocholine (LPC 17:0)


Targeted Metabolomics and Biomarker Validation for Obesity and Cardiometabolic Disease

LPC 17:0 is a validated, high-accuracy (78%) plasma biomarker for discriminating morbid obesity from healthy controls [1]. It is also a differential metabolite associated with plaque vulnerability in acute coronary syndrome (AUC of 0.808 in a diagnostic model) [2]. Procurement of a high-purity LPC 17:0 standard is essential for developing and validating targeted LC-MS/MS assays to monitor disease progression, stratify patient risk, and evaluate therapeutic interventions in these specific clinical contexts, where even-chain LPCs do not exhibit the same quantitative associations.

Internal Standard for Absolute Quantification in Lipidomics

Due to its odd-chain C17:0 fatty acid moiety, endogenous levels of LPC 17:0 are generally low or absent in many biological matrices compared to even-chain LPCs. This makes it an ideal, non-interfering internal standard for the absolute quantification of a wide range of endogenous lysophosphatidylcholine and phosphatidylcholine species by LC-MS [1]. Its defined structure and the availability of certified high-purity (>99%) material with specified isomeric content [2] ensure accurate normalization and robust, reproducible quantitative data, a requirement that generic, non-certified lipid standards cannot fulfill.

Development of Multi-Analyte Diagnostic Panels for Prediabetes and Type 2 Diabetes

LPC 17:0 is a specifically claimed component of a patented integrated biomarker system for evaluating the risk of impaired fasting glucose (IFG) and type 2 diabetes mellitus (T2DM) [1]. For researchers and diagnostic companies developing or validating blood-based tests for early detection and risk stratification of diabetes, procuring a reliable source of LPC 17:0 is a mandatory step to replicate the patented methodology and ensure the assay's performance matches the described diagnostic utility. Substitution with other LPC species would invalidate the biomarker panel.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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